5-iodo-N,N-dimethyl-1H-indazole-3-carboxamide
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Overview
Description
5-Iodo-N,N-dimethyl-1H-indazole-3-carboxamide is a chemical compound belonging to the class of indazole derivatives. Indazoles are nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention in the fields of chemistry, biology, and medicine due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-N,N-dimethyl-1H-indazole-3-carboxamide typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable carbonyl compound under acidic conditions. Subsequent iodination and N-methylation steps are then employed to introduce the iodine and dimethyl groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can also be applied to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-N,N-dimethyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: The compound can be reduced to remove the iodine atom or modify other functional groups.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine monochloride.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Iodine-containing derivatives, such as iodoindazoles.
Reduction Products: Reduced forms of the compound, such as deiodinated derivatives.
Substitution Products: Alkylated or arylated derivatives of the indazole core.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules and pharmaceuticals.
Biology: The compound exhibits biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It has been investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-iodo-N,N-dimethyl-1H-indazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target organism.
Comparison with Similar Compounds
5-Iodo-N,N-dimethyl-1H-indazole-3-carboxamide is similar to other indazole derivatives, such as 5-fluoro-N,N-dimethyl-1H-indazole-3-carboxamide and 5-bromo-N,N-dimethyl-1H-indazole-3-carboxamide These compounds share structural similarities but differ in the halogen atom present, which can influence their chemical reactivity and biological activity
List of Similar Compounds
5-fluoro-N,N-dimethyl-1H-indazole-3-carboxamide
5-bromo-N,N-dimethyl-1H-indazole-3-carboxamide
5-chloro-N,N-dimethyl-1H-indazole-3-carboxamide
5-iodo-N-methyl-1H-indazole-3-carboxamide
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
Molecular Formula |
C10H10IN3O |
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Molecular Weight |
315.11 g/mol |
IUPAC Name |
5-iodo-N,N-dimethyl-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C10H10IN3O/c1-14(2)10(15)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,1-2H3,(H,12,13) |
InChI Key |
POLFBUPWJVBAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NNC2=C1C=C(C=C2)I |
Origin of Product |
United States |
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